N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-3-methylbenzamide is a compound used in scientific research for its potential therapeutic applications. This compound is also known as DMXAA, ASA404, and Vadimezan. DMXAA was first discovered in the late 1990s and has since been studied extensively for its potential anticancer properties.
Applications De Recherche Scientifique
Synthetic Opioid Analysis
Research has focused on synthetic opioids, including derivatives similar to N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-3-methylbenzamide, highlighting their development and implications for forensic analysis. Elliott, Brandt, and Smith (2016) discuss the synthetic opioid U-47700, noting its analgesic properties and morphine-like behavioral features in mice. This study emphasizes the challenges posed by new psychoactive substances (NPS) for policymakers, clinicians, and law enforcement worldwide (Elliott, Brandt, & Smith, 2016).
Alzheimer's Disease Research
Shoghi-Jadid et al. (2002) utilized a radiofluorinated derivative similar in structure to N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-3-methylbenzamide for positron emission tomography (PET) imaging to localize neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients. This study showcases the compound's utility in noninvasive techniques for monitoring disease progression and assisting in the development of treatments (Shoghi-Jadid et al., 2002).
Cancer Research
In the realm of oncology, Rodrigues et al. (2016) designed and synthesized a series of N-acylhydrazone (NAH) derivatives, including compounds structurally related to N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-3-methylbenzamide, as potent histone deacetylase (HDAC) 6/8 dual inhibitors. These compounds show promise in cancer treatment by inducing cell cycle arrest and apoptosis through caspase activation, highlighting the potential of such compounds in molecular therapies for cancer (Rodrigues et al., 2016).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-15-7-6-8-17(13-15)20(24)21-14-19(23(4)5)16-9-11-18(12-10-16)22(2)3/h6-13,19H,14H2,1-5H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPWZZFHPQVAQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.